N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(3-(4-Fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a urea linkage and trifluoromethyl substituent. Its structure combines a benzamide core with a 4-fluorobenzyl-ureido moiety attached to the phenyl ring. Such modifications are common in medicinal chemistry to enhance target binding, metabolic stability, and bioavailability .
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O2/c23-15-11-9-14(10-12-15)13-27-21(31)29-19-8-4-3-7-18(19)28-20(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJLSROUJHGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 4-fluorobenzyl isocyanate: This can be achieved by reacting 4-fluorobenzylamine with phosgene or a phosgene substitute under controlled conditions.
Reaction with 3-aminophenyl-2-(trifluoromethyl)benzamide: The 4-fluorobenzyl isocyanate is then reacted with 3-aminophenyl-2-(trifluoromethyl)benzamide in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H17F4N3O2
- Molecular Weight : 431.38 g/mol
- IUPAC Name : N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
The compound features a complex structure that includes a trifluoromethyl group and a urea linkage, which are crucial for its biological activity.
Anticancer Activity
This compound has been investigated for its inhibitory effects on various cancer cell lines, particularly those associated with c-KIT mutations.
- Case Study : A study focused on small molecule c-KIT inhibitors demonstrated that modifications to the urea fragment significantly enhanced inhibitory activity against c-KIT, particularly in gastrointestinal stromal tumors (GISTs). The compound's structure allows it to effectively bind to the c-KIT receptor, inhibiting its activity and thereby reducing tumor growth .
| Compound | Activity Against c-KIT | Reference |
|---|---|---|
| This compound | Potent inhibition observed | |
| CHMFL-KIT-8140 | Reduced activity with structural modifications |
Inhibition of Inflammatory Pathways
The compound has also shown promise in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- Case Study : Research on COX-2 inhibitors indicated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro. These findings suggest potential applications in treating inflammatory diseases such as arthritis .
Development of Targeted Therapies
The specificity of this compound for certain molecular targets makes it a candidate for targeted therapy strategies.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key distinguishing features include:
- Trifluoromethyl group at the benzamide’s 2-position, enhancing lipophilicity and electron-withdrawing effects.
- 4-Fluorobenzyl-ureido group on the adjacent phenyl ring, enabling hydrogen bonding and π-π interactions.
Table 1: Structural Comparison of Analogs
*Calculated based on molecular formula.
Key Observations:
Trifluoromethyl Position : The target’s 2-CF₃ group (ortho to benzamide) may enhance binding to hydrophobic pockets compared to analogs with CF₃ at meta positions (e.g., ).
Ureido Linker Modifications: The 4-fluorobenzyl group in the target provides a balance of electronegativity and steric profile, whereas methoxyphenethyl () increases hydrophilicity.
Functional Groups : Carboxylic acid derivatives () prioritize solubility over membrane permeability, making the target’s benzamide core more suitable for intracellular targets.
Physicochemical Properties
- Molecular Weight : The target (~446.3 g/mol) falls within the range of drug-like molecules (300–500 g/mol), unlike higher-MW analogs like the thiazole-piperazine derivative (548.2 g/mol, ), which may face bioavailability challenges.
Biological Activity
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, also known by its CAS number 1202981-00-7, is a compound of significant interest due to its potential biological activities. This article reviews the molecular characteristics, biological mechanisms, and research findings associated with this compound, emphasizing its pharmacological implications.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 431.4 g/mol
- Structure : The compound features a urea linkage, a trifluoromethyl group, and a fluorobenzyl moiety, contributing to its unique chemical properties and biological interactions .
Biological Activity Overview
Research has identified various biological activities associated with this compound, particularly in the context of anti-inflammatory and anti-cancer properties.
- Inhibition of NF-κB Pathway : The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can reduce the synthesis of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are critical in joint degeneration and cancer progression .
- Impact on Osteoclastogenesis : Studies indicate that the compound may block RANKL-mediated osteoclastogenesis, suggesting potential applications in treating osteoporosis and other bone-related diseases .
- Cell Viability and Toxicity : In vitro studies have assessed the cytotoxic effects on various cell lines, including synovial cells and HeLa cells. The results showed that while some compounds in similar classes exhibited toxicity, this compound demonstrated a favorable safety profile in preliminary tests .
Case Studies
- Anti-Arthritic Effects : In a randomized controlled study involving animal models of osteoarthritis, compounds similar to this compound were evaluated for their ability to reduce joint inflammation and pain. The results indicated significant reductions in MMP expression and improved histopathological scores in treated groups compared to controls .
- Cancer Cell Studies : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values were determined for various cancer types, highlighting its potential as an anticancer agent .
Comparative Analysis Table
| Compound Name | Target Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | NF-κB Inhibition | Not specified | Potential anti-inflammatory effects |
| BMS-345541 | IKK-2 Inhibition | 0.3 | High selectivity for IKK-2; used as a positive control |
| Curcumin | NF-κB Inhibition | 13.5 | Nutraceutical with reported anti-inflammatory properties |
Q & A
Q. Basic
- 1H NMR : Analyze coupling constants (e.g., J = 9 Hz for aromatic protons) and integration ratios in deuterated DMSO or CDCl3 to confirm substituent positions .
- ESI-MS : Verify molecular weight (e.g., m/z 467.3 [M+H]+) and detect fragmentation patterns (e.g., loss of NH3) .
- IR Spectroscopy : Identify urea C=O stretches (~1650 cm⁻¹) and benzamide carbonyl peaks (~1700 cm⁻¹) .
What strategies enhance metabolic stability in analogs of this compound?
Q. Advanced
- Trifluoromethyl Optimization : Retain the 2-(trifluoromethyl) group to improve lipophilicity and resistance to oxidative metabolism .
- Ureido Modifications : Replace the 4-fluorobenzyl group with electron-withdrawing substituents (e.g., 3,5-difluoro) to reduce CYP450-mediated degradation .
- Prodrug Approaches : Introduce ester or amide prodrug moieties to enhance solubility and delay hepatic clearance .
How should structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Core Modifications : Synthesize analogs with varying benzamide substituents (e.g., chloro, nitro) to assess steric and electronic effects on target binding .
- Ureido Variants : Test urea linkers with alkyl, aryl, or heterocyclic groups to determine optimal hydrogen-bonding interactions .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with bioisosteres like CF3→SF5 to evaluate potency retention .
What biochemical pathways are implicated in this compound’s mechanism of action?
Q. Advanced
- Enzyme Targeting : Similar benzamide derivatives inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis and proliferation .
- Pathway Analysis : Use RNA-seq or proteomics to identify downstream effects on pathways like fatty acid synthesis or stress response .
- Cellular Assays : Validate target engagement via competitive binding assays (e.g., SPR or ITC) .
How can computational methods guide the optimization of this compound’s pharmacokinetics?
Q. Advanced
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to predict sites of oxidation .
- QSAR Models : Train models on logP, polar surface area, and clearance data from analogs to prioritize stable derivatives .
- Docking Studies : Map binding poses in target enzymes to identify substituents that enhance affinity without increasing toxicity .
What experimental controls are essential in in vivo efficacy studies for this compound?
Q. Advanced
- Vehicle Controls : Use DMSO/PBS emulsions to account for solvent effects on bioavailability .
- Positive Controls : Include reference inhibitors (e.g., bortezomib for proteasome studies) to benchmark activity .
- Toxicokinetic Monitoring : Measure plasma concentrations and liver enzyme levels to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
